5-Hydroxy Buspirone
CAS No.: 105496-33-1
Cat. No.: VC0196303
Molecular Formula: C21H31N5O3
Molecular Weight: 401.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105496-33-1 |
|---|---|
| Molecular Formula | C21H31N5O3 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
| Standard InChI | InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2 |
| Standard InChI Key | WKAUDMPUKWYRBF-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O |
| Canonical SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O |
| Appearance | Off-White Solid |
| Melting Point | 45-48°C |
Introduction
Chemical Identity and Structure
5-Hydroxy Buspirone, also known as 8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione, is a metabolite formed through hydroxylation of the parent compound buspirone . Its chemical structure maintains the core azaspiro[4.5]decane-7,9-dione scaffold of buspirone, with hydroxylation occurring specifically at the 5-position of the pyrimidine ring.
The compound is identified by the following chemical properties:
Table 1: Chemical Properties of 5-Hydroxy Buspirone
| Property | Value |
|---|---|
| Chemical Formula | C₂₁H₃₁N₅O₃ |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 105496-33-1 |
| IUPAC Name | 8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
| Synonyms | 5-Hydroxybuspirone, Buspirone 5-Hydroxy Metabolite |
The molecular structure includes several functional groups: a hydroxylated pyrimidine ring, a piperazine ring, and an azaspiro-fused system with two carbonyl groups .
Pharmacological Properties
Comparative Pharmacological Activity
Table 2: Pharmacological Comparison Between Buspirone and 5-Hydroxy Buspirone
| Feature | Buspirone | 5-Hydroxy Buspirone |
|---|---|---|
| 5-HT₁ₐ Receptor Activity | Partial agonist | Essentially inactive |
| Anxiolytic Effects | Active | Not significantly active |
| Dopamine Receptor Interaction | D₂ antagonist | Not significantly active |
| Contribution to Clinical Effects | Primary active compound | Minimal contribution |
Unlike another buspirone metabolite, 1-pyrimidinylpiperazine, which retains approximately 1-20% of buspirone's potency in various pharmacological tests, 5-Hydroxy Buspirone shows negligible activity in similar evaluations .
Metabolism and Formation
Metabolic Pathway
Buspirone undergoes extensive first-pass metabolism in the liver, resulting in low bioavailability (approximately 4%) . The drug is eliminated primarily through oxidative metabolism, which produces several hydroxylated metabolites, with 5-Hydroxy Buspirone being one of the principal products .
The metabolic process involves:
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Absorption of buspirone in the gastrointestinal tract
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Extensive first-pass metabolism in the liver
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Hydroxylation of buspirone at various positions, including the 5-position of the pyrimidine ring to form 5-Hydroxy Buspirone
Analytical Methods and Detection
5-Hydroxy Buspirone can be detected and quantified in biological samples using various analytical techniques. While specific analytical methods aren't directly described in the search results, the compound's properties suggest compatibility with standard techniques used for similar drug metabolites, including:
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Liquid chromatography-mass spectrometry (LC-MS)
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High-performance liquid chromatography (HPLC)
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Gas chromatography-mass spectrometry (GC-MS)
For research purposes, deuterated analogs such as 5-Hydroxy Buspirone-d8 (CAS: 1330164-16-3) are available and commonly used as internal standards in quantitative analyses .
Research Applications
Metabolic Studies
5-Hydroxy Buspirone serves as an important marker in studies investigating buspirone's metabolism and pharmacokinetics. Its formation and concentration can provide insights into:
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Individual variations in buspirone metabolism
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Drug-drug interactions affecting buspirone clearance
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The impact of physiological factors (age, sex, disease states) on buspirone metabolism
Structure-Activity Relationship Studies
The pharmacological inactivity of 5-Hydroxy Buspirone, compared to buspirone's significant activity at 5-HT₁ₐ receptors, provides valuable information for structure-activity relationship studies. This contrast highlights how specific modifications to the pyrimidine ring can dramatically alter receptor binding and functional activity of azapirone compounds .
Practical Considerations
| Final Concentration | Amount of Drug | Volume to Add for 1 mg | Volume to Add for 5 mg | Volume to Add for 10 mg |
|---|---|---|---|---|
| 1 mM | 401.5 g/mol | 2.4907 mL | 12.4533 mL | 24.9066 mL |
| 5 mM | 401.5 g/mol | 0.4981 mL | 2.4907 mL | 4.9813 mL |
| 10 mM | 401.5 g/mol | 0.2491 mL | 1.2453 mL | 2.4907 mL |
To increase solubility, it is recommended to heat the sample to 37°C and use ultrasonic bath agitation .
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